Home > Products > Screening Compounds P127021 > Acetylstrophanthidin
Acetylstrophanthidin - 60-38-8

Acetylstrophanthidin

Catalog Number: EVT-368858
CAS Number: 60-38-8
Molecular Formula: C25H34O7
Molecular Weight: 446.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetylstrophanthidin is a cardiac glycoside derived from plants of the Strophanthus genus. [] It serves as a valuable tool in scientific research, particularly in cardiovascular studies, due to its potent effects on the heart. [, , , , , ] Acetylstrophanthidin is classified as a cardiotonic agent due to its ability to increase the force of myocardial contractions. [, , ]

Source and Classification
  • Source: Acetylstrophanthidin is isolated from the seeds of Acokanthera schimperi and Strophanthus kombe, both of which are native to Africa. These plants have historically been used in traditional medicine, particularly for their toxic properties as arrow poisons.
  • Classification: It falls under the category of cardiac glycosides, which are characterized by their ability to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced myocardial contractility.
Synthesis Analysis

Acetylstrophanthidin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves high-performance liquid chromatography (HPLC) combined with mass spectrometry for purification and identification.

  1. Extraction Method:
    • The seeds of Strophanthus kombe can be processed using solvent extraction followed by HPLC for purification.
    • The mobile phase often consists of a mixture of water and acetonitrile with formic acid to enhance separation.
  2. Chemical Synthesis:
    • Recent advancements in synthetic methods aim to produce acetylstrophanthidin efficiently without harsh reagents. One such method involves hydrolysis reactions under controlled temperatures and pressures to yield the aglycone from glycosides .
Molecular Structure Analysis

The molecular structure of acetylstrophanthidin can be described as follows:

  • Chemical Formula: C23H34O7
  • Molecular Weight: Approximately 434.52 g/mol
  • Structural Features:
    • It contains a steroid nucleus typical of cardiac glycosides.
    • The presence of multiple hydroxyl groups contributes to its solubility and biological activity.
    • Acetylation enhances its lipophilicity, affecting its pharmacokinetics and potency.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insight into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Acetylstrophanthidin participates in several chemical reactions that are crucial for its biological activity:

  1. Inhibition of Sodium-Potassium ATPase:
    • This is the primary reaction through which acetylstrophanthidin exerts its effects on cardiac muscle. By inhibiting this enzyme, it increases intracellular sodium levels, subsequently enhancing calcium influx via sodium-calcium exchange mechanisms .
  2. Metabolic Pathways:
    • Upon administration, acetylstrophanthidin undergoes metabolic transformations primarily involving conjugation with glucuronate or sulfate, facilitating excretion .
  3. Electrophysiological Effects:
    • Studies indicate that acetylstrophanthidin alters membrane potentials and action potentials in cardiac tissues, contributing to its positive inotropic effects .
Mechanism of Action

The mechanism of action of acetylstrophanthidin involves several key processes:

  • Inhibition of Sodium-Potassium ATPase: This leads to an increase in intracellular sodium concentration, which drives calcium influx through sodium-calcium exchangers, thereby enhancing myocardial contractility.
  • Alteration of Action Potentials: Acetylstrophanthidin shortens the action potential duration in cardiac myocytes by increasing membrane conductance during depolarization phases .
  • Inotropic Effects: The compound produces a positive inotropic effect, meaning it increases the force of cardiac contractions without significantly affecting heart rate.

These mechanisms collectively contribute to improved cardiac output in patients with heart failure or other cardiac conditions.

Physical and Chemical Properties Analysis

Acetylstrophanthidin exhibits several notable physical and chemical properties:

These properties influence its formulation in pharmaceutical preparations and its bioavailability when administered.

Applications

Acetylstrophanthidin has several significant scientific applications:

  1. Cardiac Therapy: It is primarily used for treating heart failure due to its ability to enhance myocardial contractility.
  2. Research Tool: In pharmacological studies, it serves as a model compound for investigating the mechanisms of cardiac glycosides and their effects on ion transport mechanisms.
  3. Toxicology Studies: Given its origin from toxic plants, acetylstrophanthidin is also studied for its toxicological properties, contributing to understanding plant-based poisons.
Historical Context and Pharmacological Classification

Discovery and Structural Derivation from Strophanthidin

Acetylstrophanthidin emerged from systematic efforts to modify naturally occurring cardiac glycosides for enhanced experimental utility. Its parent compound, strophanthidin, was first isolated in 1885 from Strophanthus kombe seeds used historically as arrow poisons by African hunters. Strophanthidin represented the aglycone core (genin) of k-strophanthin, a cardiotoxic principle recognized for its potent inhibitory effects on myocardial Na+/K+-ATPase activity [5]. Chemically classified as a cardenolide, strophanthidin possesses the characteristic steroidal nucleus with an unsaturated lactone ring at position C-17 and reactive aldehyde group at C-19, structural features essential for binding to the digitalis receptor site [5] [8].

The derivation of acetylstrophanthidin involved strategic acetylation of strophanthidin. This semi-synthetic modification specifically targeted the C-3 hydroxyl group (-OH) of the steroid skeleton, converting it into an acetate ester (-OC(O)CH₃) [5]. This seemingly minor structural alteration profoundly impacted the molecule’s physicochemical properties:

  • Lipophilicity Enhancement: Acetylation significantly increased the compound’s lipid solubility compared to the polar glycosides like ouabain or the moderately polar strophanthidin aglycone. This enhanced membrane permeability facilitates rapid tissue distribution.
  • Elimination of Glycosidic Moiety: Unlike naturally occurring cardiac glycosides (e.g., digitoxin, ouabain), acetylstrophanthidin lacks a sugar residue attached at C-3. This absence removes variability associated with glycoside hydrolysis in vivo and contributes to its rapid kinetics.
  • Reactivity of C-19 Aldehyde: The unmodified aldehyde group at C-19 remains a key pharmacophore, crucial for forming covalent interactions with nucleophilic residues (e.g., cysteine sulfhydryl groups) within the extracellular domain of Na+/K+-ATPase, contributing to high-affinity binding and sustained inhibition [3] [8].

Table 1: Key Structural Features of Strophanthidin and Acetylstrophanthidin

Structural FeatureStrophanthidinAcetylstrophanthidinBiological Consequence
C-3 Functional GroupHydroxyl (-OH)Acetate Ester (-OC(O)CH₃)↑ Lipophilicity, ↑ Membrane Permeability, ↑ Rate of Cellular Uptake
C-19 Functional GroupAldehyde (-CHO)Aldehyde (-CHO)Essential for covalent binding to Na+/K+-ATPase
Lactone Ring (C-17)Unsaturated, 5-membered (butenolide)Unsaturated, 5-membered (butenolide)Essential for inotropic activity, receptor binding
Glycosidic LinkageNone (Aglycone)None (Aglycone)Rapid onset/offset vs. glycosides; avoids hydrolysis variability
Molecular FormulaC₂₃H₃₂O₆C₂₅H₃₄O₇Reflects addition of acetyl group (C₂H₂O)

This structural optimization resulted in a compound uniquely suited for laboratory investigation: a rapidly acting, highly potent cardiotonic agent whose effects could be elicited and terminated quickly, providing unprecedented control in experimental settings [9].

Evolution as a Rapid-Acting Cardiac Glycoside in Experimental Cardiology

Acetylstrophanthidin’s primary significance lies in its establishment as the quintessential rapid-onset cardiac glycoside congener for fundamental cardiovascular research. Its evolution was driven by the need to overcome significant pharmacokinetic limitations inherent to naturally derived digitalis compounds:

  • Slow Onset and Offset: Glycosides like digoxin and digitoxin exhibit slow absorption, distribution, and elimination, leading to prolonged experiments and difficulty in achieving steady-state conditions or rapidly reversing effects. Ouabain, while faster than digoxin, still has a relatively slow onset and offset.
  • Variable Hydrolysis: Naturally occurring glycosides require enzymatic cleavage (by β-glucosidases) to release the active aglycone, introducing variability and delay in effect onset depending on tissue enzyme levels.

Acetylstrophanthidin addressed these limitations decisively. Its high lipophilicity enables rapid diffusion across cell membranes, bypassing the need for active transport mechanisms required by some glycosides. Consequently, it achieves peak electrophysiological and inotropic effects within minutes of administration in isolated tissue preparations or localized coronary perfusion models [3] [9]. Crucially, its action also terminates rapidly upon washout, unlike glycosides which can exhibit prolonged binding. This reversibility is vital for controlled experimental protocols, allowing researchers to study the same tissue before, during, and after glycoside exposure.

A landmark study elucidated its unique pharmacodynamic profile compared to glycosides and other aglycones. Using isolated rabbit atria, researchers investigated the rate of onset of inotropic action under varying extracellular calcium concentrations ([Ca²⁺]₀). They found a critical distinction:

  • Glycoside Dependence on Calcium Transport: The rate of onset of inotropism for glycosides (strophanthin-K, ouabain) was significantly influenced by [Ca²⁺]₀. It was slowest at physiological Ca²⁺ (1.1-2.2 mM) and accelerated in both low (0.55 mM) and high (4.4-8.8 mM) Ca²⁺ environments. This suggested glycosides primarily access their intracellular site of action via a calcium-dependent carrier-mediated transport process [9].
  • Aglycone Independence via Diffusion: In stark contrast, the rate of onset for acetylstrophanthidin (and ouabagenin, the ouabain aglycone) was largely independent of [Ca²⁺]₀ across the physiological range (0.55 - 4.4 mM). Only at very high [Ca²⁺]₀ (8.8 mM) was acceleration observed. This supported the hypothesis that aglycones like acetylstrophanthidin primarily gain access to their site of action via passive diffusion across the sarcolemma, a process not reliant on calcium-dependent carriers. Their lipophilicity allows direct partitioning into the membrane and access to the extracellular-facing aspect of Na+/K+-ATPase [9].

Table 2: Comparison of Key Pharmacodynamic Properties in Isolated Rabbit Atria

PropertyAcetylstrophanthidin (Aglycone)Ouabain (Glycoside)Experimental Implication
Time-to-Peak InotropyMinutes (e.g., 2-10 min)Tens of minutes (e.g., 20-60+ min)Allows for rapid experimental protocols; study immediate effects.
Reversibility upon WashoutRapid (minutes)Slow (hours)Facilitates paired experimental designs; study recovery.
Primary Access MechanismPassive diffusion (Lipid-mediated)Carrier-mediated transportLess influenced by factors affecting carrier function (e.g., [Ca²⁺]₀).
Dependence on [Ca²⁺]₀ for Onset RateMinimal (0.55-4.4 mM)Significant (U-shaped curve: slowest at 1.1-2.2 mM)Simplifies experimental design; effects consistent across physiological Ca²⁺ range.
Requirement for Metabolic ActivationNone (Active compound)Requires hydrolysis (Variable)Predictable concentration-effect relationship; no enzymatic variability.

This rapid and predictable action profile cemented acetylstrophanthidin’s role as an indispensable tool in cardiac electrophysiology. It became the compound of choice for:

  • Mechanistic Studies of Digitalis Toxicity: Its ability to rapidly induce arrhythmias allowed precise investigation of the electrophysiological basis of digitalis-induced automaticity and triggered activity. Landmark studies using localized coronary artery perfusion demonstrated that acetylstrophanthidin-induced ventricular tachycardia originates in the myocardium itself, often preceded by localized increases in extracellular potassium ([K⁺]ₑ) and associated with reversed transmural activation sequences [3].
  • Structure-Activity Relationship (SAR) Studies: As a readily modifiable aglycone, acetylstrophanthidin served as a core structure for synthesizing analogs (e.g., ASI-222) to explore how specific molecular alterations (e.g., at C-3, C-19) impact potency, binding kinetics, and selectivity for different isoforms of Na+/K+-ATPase in cardiac muscle versus Purkinje fibers [2] [8].
  • Investigating Ion Homeostasis: Its rapid and direct action facilitated studies on the intricate relationships between Na+/K+-ATPase inhibition, intracellular Na⁺ accumulation, Ca²⁺ overload via Na⁺/Ca²⁺ exchange (NCX), and the resulting positive inotropic effect and arrhythmogenesis, often under tightly controlled conditions difficult to achieve with slower-acting glycosides [3] [9].
  • Calcium Interactions: The differential effect of Ca²⁺ on its onset kinetics compared to glycosides provided crucial evidence for distinct cellular uptake mechanisms, informing models of digitalis-receptor interaction and access [9].

Thus, acetylstrophanthidin transcended its origin as a structural analog to become a fundamental pharmacological tool, uniquely enabling the dissection of digitalis action and cardiac excitation-contraction coupling with unprecedented temporal precision and experimental control. Its evolution exemplifies how targeted chemical modification can yield compounds with optimized properties for specific research paradigms.

Properties

CAS Number

60-38-8

Product Name

Acetylstrophanthidin

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C25H34O7

Molecular Weight

446.53 g/mol

InChI

InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1

InChI Key

JLZAERUVCODZQO-VWCUIIQSSA-N

SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O

Synonyms

5-beta-Card-20(22)-enolide,19-oxo-3-beta,5,14-trihydroxy-, 3-acetate

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.